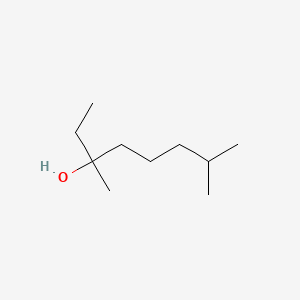
4-磷酸-D-赤藓酰羟胺酸
描述
4-磷酸-D-赤藓酰羟胺是一种属于单糖磷酸酯类别的有机化合物。其特征在于磷酸基团与碳水化合物单元相连。 4-磷酸-D-赤藓酰羟胺的分子式为C₄H₁₀NO₈P,分子量约为231.1 g/mol
科学研究应用
4-磷酸-D-赤藓酰羟胺在科学研究中有多种应用:
化学: 它被用作有机合成中的试剂以及制备其他复杂分子的中间体。
生物学: 研究该化合物在代谢途径和酶抑制中的作用。
医学: 它作为特定酶的抑制剂,在治疗锥虫病等疾病方面具有潜在的治疗应用.
工业: 它被用于开发药物和农药.
作用机制
4-磷酸-D-赤藓酰羟胺的作用机制涉及其与特定酶的相互作用。例如,它作为 6-磷酸葡萄糖酸脱氢酶的抑制剂,该酶参与磷酸戊糖途径。 该化合物与酶的活性位点结合,阻止 6-磷酸葡萄糖酸转化为核糖-5-磷酸,从而抑制某些病原体的生长 .
生化分析
Biochemical Properties
4-Phospho-D-erythronohydroxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with enzymes such as ribose-5-phosphate isomerase B in Mycobacterium tuberculosis . The nature of this interaction involves the inhibition of the enzyme’s activity, which can disrupt the metabolic pathways in which the enzyme is involved. Additionally, 4-Phospho-D-erythronohydroxamic acid has been shown to mimic high-energy intermediate states in certain biochemical reactions .
Cellular Effects
The effects of 4-Phospho-D-erythronohydroxamic acid on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of ribose-5-phosphate isomerase B can affect the pentose phosphate pathway, leading to changes in the cellular redox state and nucleotide synthesis .
Molecular Mechanism
At the molecular level, 4-Phospho-D-erythronohydroxamic acid exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor, binding to the active site of enzymes such as ribose-5-phosphate isomerase B . This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, 4-Phospho-D-erythronohydroxamic acid can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phospho-D-erythronohydroxamic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Phospho-D-erythronohydroxamic acid remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Phospho-D-erythronohydroxamic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, 4-Phospho-D-erythronohydroxamic acid may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect .
Metabolic Pathways
4-Phospho-D-erythronohydroxamic acid is involved in various metabolic pathways, including the pentose phosphate pathway . It interacts with enzymes such as ribose-5-phosphate isomerase B, affecting the flux of metabolites through these pathways . The compound can also influence the levels of certain metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Phospho-D-erythronohydroxamic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of 4-Phospho-D-erythronohydroxamic acid can affect its overall activity and function within the organism .
Subcellular Localization
The subcellular localization of 4-Phospho-D-erythronohydroxamic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy as an inhibitor .
准备方法
合成路线及反应条件
4-磷酸-D-赤藓酰羟胺的合成涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括D-赤藓酰羟胺的磷酸化。该反应通常涉及使用磷酰化试剂,如氧氯化磷 (POCl₃) 或五氯化磷 (PCl₅),在受控条件下进行。 反应在无水溶剂(如二氯甲烷或四氢呋喃 (THF))中于低温下进行,以防止分解 .
工业生产方法
4-磷酸-D-赤藓酰羟胺的工业生产可能涉及类似的合成路线,但规模更大。 该工艺针对更高产率和纯度进行了优化,通常采用连续流动反应器和先进的纯化技术,如结晶和色谱法 .
化学反应分析
反应类型
4-磷酸-D-赤藓酰羟胺会发生各种化学反应,包括:
氧化: 羟胺酸基团可以被氧化,形成相应的亚硝基化合物。
还原: 该化合物可以被还原,形成胺类。
取代: 羟基可以与各种亲电试剂发生取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 卤代烷烃和酰氯等亲电试剂用于取代反应.
主要形成的产物
相似化合物的比较
属性
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOJRGUHNREK-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332304 | |
| Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718599-64-5 | |
| Record name | 4-Phospho-D-erythronohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-phospho-D-erythronohydroxamic acid (4PEH) a potential target for antibacterial drug development?
A: 4PEH shows promise as a lead compound for antibacterial development because it targets the enzyme ribose-5-phosphate isomerase (Rpi) [, , ]. This enzyme is crucial for the pentose phosphate pathway, essential for survival in many pathogens like Mycobacterium tuberculosis, Trypanosoma cruzi (Chagas disease), and Giardia lamblia (giardiasis) [, , ]. Importantly, Rpi is absent in humans, making it a desirable target to minimize potential side effects [].
Q2: How does 4PEH interact with ribose-5-phosphate isomerase (Rpi) and affect its activity?
A: 4PEH acts as a competitive inhibitor of Rpi, specifically the RpiB isoform [, , , ]. Structural studies reveal that 4PEH mimics the high-energy enediolate intermediate formed during the Rpi-catalyzed isomerization of ribulose 5-phosphate and ribose 5-phosphate [, ]. By binding to the active site, 4PEH prevents the natural substrate from binding, effectively inhibiting the enzyme's activity [, ].
Q3: Have any studies explored the structure-activity relationship (SAR) of 4PEH and its impact on Rpi inhibition?
A: Yes, research has investigated modifications to the 4PEH structure and their effect on inhibiting Trypanosoma cruzi RpiB []. One study found that the phosphate group plays a critical role in binding. Additionally, altering a specific loop region near the active site modified the enzyme's substrate specificity, highlighting the importance of structural elements in inhibitor design [].
Q4: What are the limitations of 4PEH as a potential drug candidate?
A: One identified limitation of 4PEH is its charged phosphate group, which may hinder its ability to effectively enter cells []. This has prompted research into developing prodrugs of 4PEH that could potentially overcome this limitation and improve its effectiveness against parasites [].
Q5: What are the future directions for research on 4PEH as an antibacterial agent?
A5: Further research is needed to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


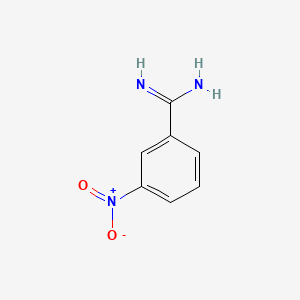
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
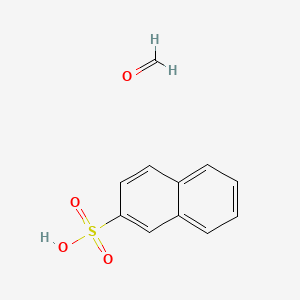
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
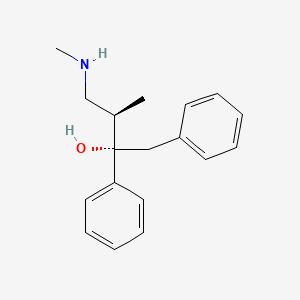
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)




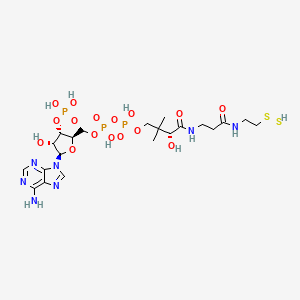
![5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole](/img/structure/B1194165.png)

